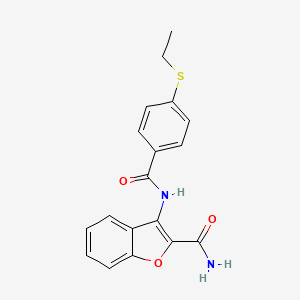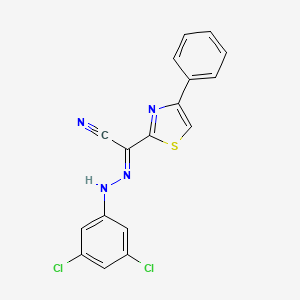
(1,3-Dihydroxypropan-2-yl)(sulfamoyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-Dihydroxypropan-2-yl)(sulfamoyl)amine is a chemical compound with significant interest in various scientific fields. It is known for its unique structure, which includes both hydroxyl and sulfamoylamino groups. This compound is utilized in various applications due to its reactivity and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dihydroxypropan-2-yl)(sulfamoyl)amine typically involves the reaction of a suitable dihydroxypropane derivative with a sulfamoylating agent. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to maintain consistent quality and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.
Analyse Chemischer Reaktionen
Types of Reactions
(1,3-Dihydroxypropan-2-yl)(sulfamoyl)amine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The sulfamoylamino group can be reduced under specific conditions to yield amine derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives such as carbonyl compounds, amines, ethers, and esters, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(1,3-Dihydroxypropan-2-yl)(sulfamoyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of (1,3-Dihydroxypropan-2-yl)(sulfamoyl)amine involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfamoylamino groups play crucial roles in its reactivity and binding affinity. These interactions can lead to various biological effects, including enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dihydroxy-2-propanone: Known for its use in cosmetic formulations and as a tanning agent.
1,3-Dihydroxy-2-amino propane: Studied for its potential biological activities and applications in medicinal chemistry.
Uniqueness
(1,3-Dihydroxypropan-2-yl)(sulfamoyl)amine stands out due to the presence of both hydroxyl and sulfamoylamino groups, which confer unique reactivity and functional properties. This dual functionality makes it a versatile compound in various chemical and biological applications.
Eigenschaften
IUPAC Name |
1,3-dihydroxy-2-(sulfamoylamino)propane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O4S/c4-10(8,9)5-3(1-6)2-7/h3,5-7H,1-2H2,(H2,4,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTRVIOXGVLFKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)NS(=O)(=O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2407420.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-(3-methylphenyl)acetamide](/img/new.no-structure.jpg)

![1-(4-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2407428.png)


![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2407433.png)
![(E)-1-[2-(3-chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2407434.png)

![potassium1-[carbamoyl(hydroxy)amino]formamide(dicarbamoylamino)olate](/img/structure/B2407436.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2407437.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2407439.png)
